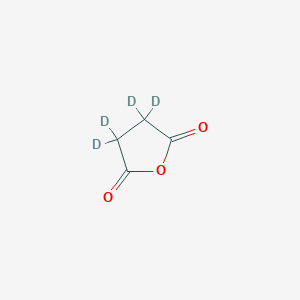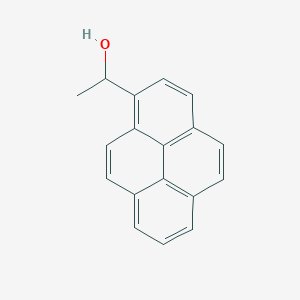
Anhydride succinique-2,2,3,3-d4
Vue d'ensemble
Description
Succinic anhydride-2,2,3,3-d4 (SA-2,2,3,3-d4) is an isotopically labeled compound that is used in a variety of research applications. It is a synthetic organic compound that is used to study the metabolism of organic compounds and to trace the metabolic pathways of biological systems. SA-2,2,3,3-d4 is an important tool for studying biochemical and physiological processes, as it is stable and non-toxic. In addition, it is easy to synthesize, and its properties make it suitable for a variety of research applications.
Applications De Recherche Scientifique
Estérification de l'amidon
“Anhydride succinique-2,2,3,3-d4” est utilisé dans l'estérification des amidons. Ce processus modifie la structure des granules d'amidon et améliore ses applications . L'estérification incorpore des groupes hydrophobes sur les molécules d'amidon, rendant le dérivé amphiphile, qui peut agir comme un stabilisateur d'émulsion .
Production de produits chimiques en vrac C4 à partir de la biomasse
Le composé joue un rôle important dans la production durable de produits chimiques en vrac C4 à partir de la biomasse . Il est préparé directement à partir de composés de plateforme furaniques d'origine biologique en utilisant le processus d'oxygénation induit par la lumière visible .
Résistance au feu
“this compound” est utilisé dans la production d'ignifugeants. Par exemple, un ignifugeant de type réactif, l'anhydride 2, 3-dibromo-succinique (DBSA), est utilisé pour conférer une résistance au feu durable par la méthode de rembourrage-séchage-durcissement .
Applications de soins de santé
Ces dernières années, les chercheurs se sont concentrés sur les applications de soins de santé de l'amidon estérifié, qui est fabriqué à l'aide de "this compound" .
Développement de films nanocomposites
L'amidon estérifié, fabriqué à l'aide de "this compound", est utilisé dans le développement de nouveaux matériaux composites pour films nanocomposites .
Production de polybutylène succinate biodégradable
L'acide succinique, un acide dicarboxylique à quatre atomes de carbone, est l'une des plateformes chimiques d'origine biologique les plus prometteuses. Il est utilisé comme matière première pour des produits chimiques importants sur le plan industriel tels que l'acide adipique, le 1,4-butanediol, la γ-butyrolactone et le tétrahydrofurane, ainsi que comme matière première pour la production de polybutylène succinate biodégradable .
Mécanisme D'action
Target of Action
Succinic anhydride-2,2,3,3-d4, also known as succinic-d4 anhydride, is a derivative of succinic acid, which is an essential component of the Krebs or citric acid cycle . .
Mode of Action
The general mechanism of anhydride reactions, including succinic anhydride-2,2,3,3-d4, involves two steps :
Biochemical Pathways
Succinic anhydride-2,2,3,3-d4 is likely involved in the same biochemical pathways as succinic acid. Succinate, the ionized form of succinic acid, is a key intermediate in the citric acid cycle, a central metabolic pathway in all aerobic organisms . .
Result of Action
It’s worth noting that the parent compound, succinic acid, plays a vital role in energy production in cells via the citric acid cycle .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of succinic anhydride-2,2,3,3-d4. For instance, the production of succinic anhydride from renewable biomass has been studied, highlighting the potential for sustainable and environmentally friendly production methods . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Succinic anhydride-2,2,3,3-d4 interacts with various enzymes and proteins. For instance, it has been used to modify α-amylase, resulting in increased stability of the enzyme . Similarly, laccase has been modified with succinic anhydride to form hybrid nanoflowers, which showed enhanced activity and tolerance to pH and high temperature .
Cellular Effects
Succinic anhydride, a similar compound, has been shown to activate NRF2 signaling, a key pathway involved in cellular response to oxidative stress .
Molecular Mechanism
Anhydrides like succinic anhydride generally react with nucleophiles, leading to the formation of carboxylic acids and the removal of the leaving group .
Temporal Effects in Laboratory Settings
Succinic anhydride-modified enzymes like α-amylase and laccase have shown increased stability over time .
Metabolic Pathways
Succinic anhydride-2,2,3,3-d4 is likely involved in similar metabolic pathways as succinic acid, a key intermediate of the tricarboxylic acid (TCA) cycle . Succinic acid is involved in energy production in cells and interacts with various enzymes in the process .
Propriétés
IUPAC Name |
3,3,4,4-tetradeuteriooxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINCXYDBBGOEEQ-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)OC(=O)C1([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514615 | |
| Record name | (~2~H_4_)Oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14341-86-7 | |
| Record name | (~2~H_4_)Oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14341-86-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)



